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molecular formula C10H13NO2 B113257 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone CAS No. 912347-94-5

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Cat. No. B113257
M. Wt: 179.22 g/mol
InChI Key: VXBGCEDOGYNWHE-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

1-(2-Amino-3-methyl-4-methoxyphenyl)ethanone 201b was synthesized from 3-methoxy-2-methylaniline 215b as a yellow solid in 23% yield, according to the procedure as described for compound 215a. MS (ESI, EI+): m/z=180 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:10])=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].C[O:12][C:13]1C=CC=C(N)[CH:14]=1>>[NH2:6][C:5]1[C:4]([CH3:10])=[C:3]([O:2][CH3:1])[CH:9]=[CH:8][C:7]=1[C:13](=[O:12])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(N)C=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1C)OC)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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